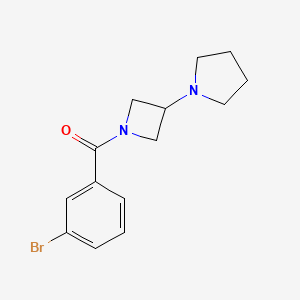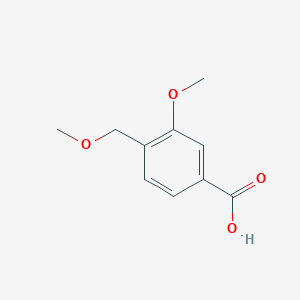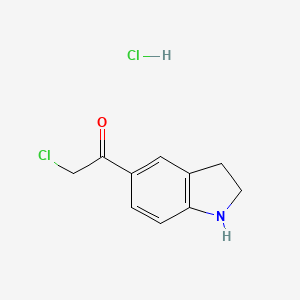
(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as BRD-K80830785, is a small molecule that has shown potential as a pharmacological tool in scientific research. This compound belongs to the class of azetidinone derivatives and has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the inhibition of LSD1. LSD1 is an enzyme that plays a key role in the regulation of gene expression through epigenetic mechanisms. It catalyzes the demethylation of lysine residues on histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting LSD1, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely dependent on the specific biological system being studied. As mentioned earlier, this compound has been shown to have anti-cancer effects through the inhibition of LSD1. It has also been shown to have potential as a treatment for neurodegenerative diseases by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins (Kumar et al., 2014). Other studies have investigated the effects of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 on adipogenesis and glucose metabolism (Hino et al., 2015).
Advantages and Limitations for Lab Experiments
One advantage of using (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its specificity for LSD1. This allows researchers to investigate the role of LSD1 in various biological systems and pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 can lead to cell death and other adverse effects (Hino et al., 2015).
Future Directions
There are several future directions for research involving (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5. Another direction is the investigation of the effects of LSD1 inhibition on other biological pathways and systems. For example, recent studies have suggested a role for LSD1 in the regulation of immune cell function (Shi et al., 2019). Finally, further research is needed to investigate the potential therapeutic applications of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 in various diseases and conditions.
Conclusion:
This compound is a small molecule that has shown potential as a pharmacological tool in scientific research. Its specificity for LSD1 makes it a valuable tool for investigating the role of LSD1 in various biological systems and pathways. However, its potential toxicity highlights the need for further research into the development of more potent and selective LSD1 inhibitors. Overall, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 represents an exciting area of research with potential applications in a wide range of diseases and conditions.
Synthesis Methods
The synthesis of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves a multistep process that has been described in detail in a research article by Kumar et al. (2014). The starting material for the synthesis is 3-bromoaniline, which is reacted with ethyl chloroacetate to form ethyl 3-bromo-phenylacetate. This intermediate is then reacted with pyrrolidine and sodium hydride to obtain (3-bromo-phenyl)-(pyrrolidin-1-yl)methanone. Finally, this intermediate is reacted with 2-chloro-2-oxoacetamide to yield this compound.
Scientific Research Applications
(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has shown potential as a pharmacological tool in scientific research. It has been used in various studies to investigate its effects on different biological pathways and systems. For example, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 has been shown to inhibit the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a key role in epigenetic regulation. This inhibition has been shown to have anti-cancer effects in vitro and in vivo (Huang et al., 2014). (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 has also been used to study the role of LSD1 in the regulation of adipogenesis (Hino et al., 2015). In addition, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's (Kumar et al., 2014).
Properties
IUPAC Name |
(3-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-12-5-3-4-11(8-12)14(18)17-9-13(10-17)16-6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZPSIRTXFLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-7-methylimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B2426082.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2426085.png)
![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)


![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)
![[4-[(2-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2426097.png)


![1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B2426101.png)
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)
